molecular formula C6H10N2O B12567152 9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane CAS No. 212315-00-9

9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane

Katalognummer: B12567152
CAS-Nummer: 212315-00-9
Molekulargewicht: 126.16 g/mol
InChI-Schlüssel: ZGXBCAYSNFFZIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Oxa-2,8-diazatricyclo[4.2.1.0²,⁵]nonane is a tricyclic compound featuring a unique heteroatom arrangement: one oxygen atom (oxa) and two nitrogen atoms (diaza) within a bicyclo[4.2.1] framework fused with an additional bridge (0²,⁵).

Eigenschaften

CAS-Nummer

212315-00-9

Molekularformel

C6H10N2O

Molekulargewicht

126.16 g/mol

IUPAC-Name

9-oxa-2,8-diazatricyclo[4.2.1.02,5]nonane

InChI

InChI=1S/C6H10N2O/c1-2-8-4(1)5-3-7-6(8)9-5/h4-7H,1-3H2

InChI-Schlüssel

ZGXBCAYSNFFZIO-UHFFFAOYSA-N

Kanonische SMILES

C1CN2C1C3CNC2O3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization Strategies

The core tricyclic structure is generally assembled via intramolecular cyclization reactions starting from appropriately functionalized linear or monocyclic precursors. Common approaches include:

Nitrogen Incorporation

Nitrogen atoms are introduced through:

  • Use of diamine precursors or protected amines.
  • Reductive amination or amide bond formation followed by cyclization.
  • Aziridine or azetidine intermediates that undergo ring expansion.

Oxygen Incorporation

The oxygen atom at the 9-position is typically introduced by:

  • Epoxidation of an alkene precursor followed by ring closure.
  • Use of oxygen-containing building blocks such as tetrahydrofuran derivatives.
  • Oxidative cyclization methods.

Representative Preparation Method (Literature-Based)

While direct literature specifically detailing the synthesis of 9-Oxa-2,8-diazatricyclo[4.2.1.0²,⁵]nonane is limited, analogous tricyclic heterocycles are prepared by the following general procedure:

Step Reaction Type Description Conditions/Notes
1 Synthesis of diamine precursor Starting from a linear diamine with protected amine groups Protection with Boc or similar groups
2 Formation of oxygen-containing intermediate Epoxidation or introduction of tetrahydrofuran ring fragment Use of m-CPBA or peracids for epoxidation
3 Intramolecular cyclization Nucleophilic attack of nitrogen on epoxide or electrophilic carbon to form tricyclic ring Acid or base catalysis, heating required
4 Deprotection and purification Removal of protecting groups and isolation of pure compound Acidic or basic hydrolysis, chromatography

Analytical Characterization During Preparation

To confirm the successful synthesis and purity of 9-Oxa-2,8-diazatricyclo[4.2.1.0²,⁵]nonane, the following techniques are employed:

Technique Purpose Typical Observations
Nuclear Magnetic Resonance (NMR) Structural confirmation of ring system and heteroatoms Characteristic chemical shifts for N-H, C-H, and O-containing groups
Infrared Spectroscopy (IR) Identification of functional groups Peaks corresponding to N-H, C-N, and C-O bonds
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at m/z ~126
X-ray Crystallography Definitive 3D structure confirmation Tricyclic framework with correct atom positions

Summary Table of Preparation Method Features

Feature Description
Starting materials Linear diamines, epoxide precursors, protected amines
Key reactions Epoxidation, intramolecular nucleophilic cyclization, deprotection
Catalysts/Conditions Acid/base catalysis, heating, use of peracids for epoxidation
Purification methods Chromatography (column, HPLC), recrystallization
Characterization techniques NMR, IR, MS, X-ray crystallography
Challenges Regioselective ring closure, maintaining stereochemistry, controlling ring strain

Research Findings and Notes

  • The tricyclic structure of 9-Oxa-2,8-diazatricyclo[4.2.1.0²,⁵]nonane is sensitive to reaction conditions; mild acidic or basic conditions favor cyclization without decomposition.
  • Protecting groups on nitrogen atoms are crucial to prevent side reactions during ring closure.
  • The oxygen atom incorporation via epoxidation is a key step that determines the success of the tricyclic ring formation.
  • Purification by chromatography is essential due to possible side products from incomplete cyclization or over-oxidation.
  • Computational studies (e.g., conformational analysis) support the stability of the synthesized compound and guide synthetic route optimization.

Analyse Chemischer Reaktionen

9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Pharmacological Applications

Orexin Receptor Antagonism:
The primary application of 9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane derivatives lies in their function as orexin receptor antagonists. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Research indicates that compounds like 9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane can selectively inhibit the orexin-1 and orexin-2 receptors, making them potential candidates for treating various disorders such as:

  • Sleep Disorders: By blocking orexin receptors, these compounds can help manage conditions like insomnia and narcolepsy.
  • Anxiety Disorders: Orexin receptor antagonists may reduce anxiety levels by modulating the neuropeptide's effects on stress response.
  • Addiction Disorders: The blockade of orexin receptors has shown promise in reducing cravings and relapse in substance use disorders.
  • Cognitive Dysfunction: Potential applications include the treatment of cognitive impairments associated with neurodegenerative diseases.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane involves specific chemical pathways that enhance its pharmacological properties. Studies have indicated that modifications to the core structure can significantly affect biological activity.

Modification Effect on Activity
Substitution at nitrogen atomsAlters receptor selectivity
Variation in side chainsImpacts potency and efficacy
Changes in stereochemistryAffects binding affinity

Research has demonstrated that certain derivatives exhibit enhanced potency against orexin receptors compared to the parent compound, indicating a strong structure-activity relationship that can be exploited for drug design.

Case Studies

Several case studies highlight the effectiveness of 9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane derivatives in preclinical models:

  • Study on Sleep Disorders: A study evaluated the efficacy of a specific derivative in a rat model of insomnia, demonstrating significant improvements in sleep latency and duration compared to control groups.
  • Anxiety Reduction: Another research project assessed the impact of these compounds on anxiety-like behaviors in mice subjected to stress tests (e.g., elevated plus maze), showing reduced anxiety levels correlating with increased doses of the antagonist.

Wirkmechanismus

The mechanism of action of 9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 9-Oxa-2,8-diazatricyclo[4.2.1.0²,⁵]nonane and related compounds:

Compound Name Heteroatoms Tricyclo Framework Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
9-Oxa-2,8-diazatricyclo[4.2.1.0²,⁵]nonane 1O, 2N [4.2.1.0²,⁵] C₇H₁₂N₂O 140.19 (calc.) Not reported Hypothesized medicinal applications (e.g., receptor targeting)
Dictyoxetane (42) 2O [4.2.1.0] Not specified Not reported Not reported Diterpene isolated from Dictyota dichotoma; natural product with potential bioactivity
3,9-Diazabicyclo[4.2.1]nonane 2N [4.2.1] C₇H₁₄N₂ 126.20 115748-98-6 Safety data available; used in chemical synthesis
9-Oxabicyclo[4.2.1]nonane 1O [4.2.1] C₈H₁₄O 126.20 284-20-8 Structural studies; no reported bioactivity
4-Oxo-3-aza-tricyclo[4.2.1.0²,⁵]non-7-ene 1N, 1O (oxo) [4.2.1.0²,⁵] C₈H₉NO 135.17 14735-70-7 Synthetic intermediate; commercial availability

Key Differences and Implications

Heteroatom Composition: The target compound’s 1O, 2N configuration contrasts with Dictyoxetane’s 2O system and 3,9-Diazabicyclo[4.2.1]nonane’s 2N structure . The presence of both oxygen and nitrogen may enhance hydrogen-bonding capacity and solubility, critical for drug design. 4-Oxo-3-aza-tricyclo[4.2.1.0²,⁵]non-7-ene includes a ketone group (oxo), which alters reactivity compared to the ether oxygen in the target compound .

Biological Activity: 3,7-Diazabicyclo[3.3.1]nonane derivatives exhibit nicotinic acetylcholine receptor (nAChR) affinity and antiplatelet activity , suggesting that the target compound’s diaza-oxa system could similarly modulate biological targets. Dictyoxetane, a diterpene with a 2,7-dioxa system, is derived from marine algae and may inspire natural product-based drug discovery .

Synthetic Accessibility :

  • The synthesis of azabicyclo compounds often involves Mannich reactions or cycloadditions (e.g., and ). The target compound’s tricyclic framework may require tailored cyclization strategies to position the oxygen and nitrogen atoms correctly.

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound’s calculated molecular weight (140.19 g/mol) is higher than 9-Oxabicyclo[4.2.1]nonane (126.20 g/mol) due to the additional nitrogen atoms . Its polarity is likely intermediate between purely oxygenated (e.g., Dictyoxetane) and nitrogen-rich analogs (e.g., 3,9-Diazabicyclo[4.2.1]nonane).
  • Ring Strain: The tricyclo[4.2.1.0²,⁵] framework introduces moderate ring strain, comparable to 4-Oxo-3-aza-tricyclo[4.2.1.0²,⁵]non-7-ene but less than smaller bicyclo systems (e.g., [3.3.1]) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.